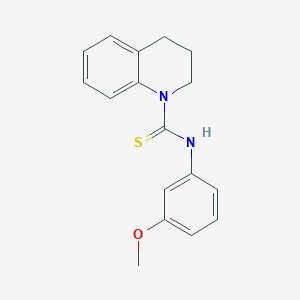
1-(butylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(butylsulfonyl)-N-(4-hydroxyphenyl)-3-piperidinecarboxamide" typically involves multistep chemical reactions, starting with the base piperidine molecule. For instance, derivatives of piperidine have been synthesized by coupling with benzenesulfonyl chloride under controlled conditions, followed by subsequent substitutions to introduce specific functional groups (Khalid et al., 2013; Khalid et al., 2014). These methods highlight the versatility of piperidine as a scaffold for generating a wide array of biologically active compounds.
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives reveals that substituting at specific positions can dramatically alter their chemical behavior and biological activity. The introduction of sulfonyl groups and hydroxyphenyl moieties, for example, is a common strategy to modulate the properties of these compounds, affecting their solubility, stability, and reactivity (Sugimoto et al., 1990). Structural characterization techniques such as NMR and X-ray diffraction play crucial roles in confirming the identity and purity of these synthesized compounds.
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and conjugate additions, influenced by the nature of their functional groups. The presence of a butylsulfonyl group, for instance, can enhance nucleophilicity at certain positions, facilitating targeted chemical modifications (Back et al., 2000; Wang et al., 2006). These reactions are essential for the development of new therapeutic agents and material science applications.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are significantly influenced by their molecular structure. For example, the introduction of a butylsulfonyl group can increase hydrophobicity, affecting the compound's solubility in organic solvents. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development and chemical synthesis.
Chemical Properties Analysis
Chemically, piperidine derivatives exhibit a range of activities, including enzyme inhibition and receptor binding, which are largely determined by their functional group modifications. The specific activities of these compounds can be tailored through careful design and synthesis, making them valuable tools in drug discovery and chemical biology (Venkatesan et al., 2004; Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus have been synthesized and evaluated for their bioactivity. These compounds exhibit significant activity against enzymes such as butyrylcholinesterase, highlighting the potential therapeutic applications of sulfonamide derivatives in enzyme inhibition (Khalid et al., 2013). Furthermore, novel synthetic routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines have been developed, demonstrating the versatility of sulfones in organic synthesis and potential applications in drug development (Back & Nakajima, 2000).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to possess potent anti-acetylcholinesterase activity, with specific derivatives demonstrating substantial increases in activity upon the introduction of bulky moieties. This suggests their potential application in the development of treatments for conditions involving acetylcholinesterase, such as Alzheimer's disease (Sugimoto et al., 1990).
Metabolic Pathways
The metabolic pathways of a novel antidepressant have been elucidated, identifying the cytochrome P450 enzymes involved in its oxidation to various metabolites. This research provides insight into the metabolic processing of sulfonamide derivatives in the body and their potential interactions with other pharmaceuticals (Hvenegaard et al., 2012).
Serotonin Receptor Agonists
Studies have synthesized and evaluated benzamide derivatives, including those with piperidine moieties, as selective serotonin 4 receptor agonists. These compounds demonstrate potential as prokinetic agents by accelerating gastric emptying and increasing the frequency of defecation, suggesting applications in gastrointestinal motility disorders (Sonda et al., 2004).
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-4-5-13(12-18)16(20)17-14-6-8-15(19)9-7-14/h6-9,13,19H,2-5,10-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQXPIUNZEGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

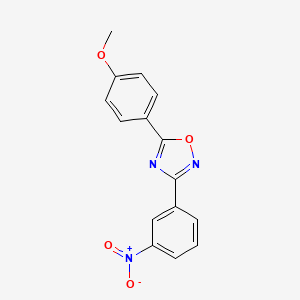
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)
![3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5564406.png)
![1-{[1-(methylsulfonyl)piperidin-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5564414.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)
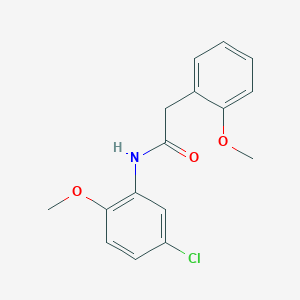
![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)
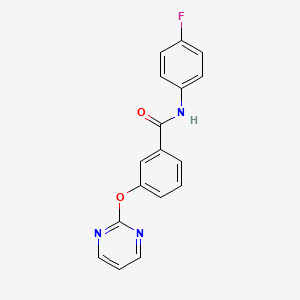
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
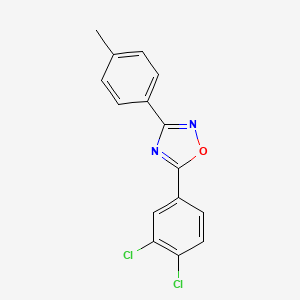
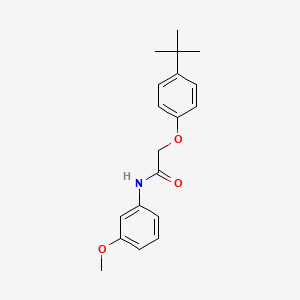
![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
